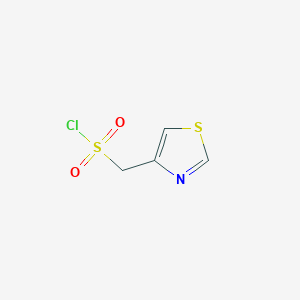

1,3-Thiazol-4-ylmethanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Agents Synthesis

- Antimicrobial Compound Development : Research has demonstrated the synthesis of new heterocyclic compounds, including thiazole derivatives, that show promising results as antimicrobial agents. This involves the incorporation of a sulfamoyl moiety into these compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Liquid Crystal Studies

- Liquid Crystalline Salts Study : A study on 1-alkyl-3-methylimidazolium salts containing various anions, including chloride, demonstrated the formation of lamellar, sheetlike arrays in the crystalline phase, indicating potential applications in materials science (Bradley, Hardacre, Holbrey, Johnston, McMath, & Nieuwenhuyzen, 2002).

Organic Synthesis

- Synthesis of 2-Aminosulfonamide-1,3,4-Oxadiazoles : Utilizing polymer-supported reagents and microwave heating, researchers have developed methods for the rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles, showcasing advancements in organic synthesis techniques (Baxendale, Ley, & Martinelli, 2005).

Anticancer Research

- Anticancer Agent Synthesis : The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored as potential anticancer agents. The study highlights the significance of the thiazole moiety in enhancing the biological activity of these compounds (Redda & Gangapuram, 2007).

Antiviral Activity

- Antiviral Compound Synthesis : Research on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides has shown that these compounds possess anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Green Chemistry

- Catalysis in Green Chemistry : The synthesis of 1,3-disulfonic acid benzimidazolium chloride, a new ionic liquid, has been used as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions, aligning with the principles of green chemistry (Abbasi, 2015).

Advanced Material Synthesis

- Preparation of Sulfonamides and Sulfonyl Chlorides : Research involving the preparation of sulfonamides and 1,3-thiazole-4-sulfonyl chlorides has implications in advanced material synthesis and pharmaceuticals (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).

Pharmaceutical Research

- Development of Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives have been synthesized and characterized, showing significant antibacterial, antifungal, and antitubercular activities, indicating their potential in pharmaceutical applications (Kumar, Prasad, & Chandrashekar, 2013).

Propriétés

IUPAC Name |

1,3-thiazol-4-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2S2/c5-10(7,8)2-4-1-9-3-6-4/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMMKHWQINTCOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Thiazol-4-ylmethanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)

![methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2959650.png)

![rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B2959651.png)

![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2959654.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2959661.png)

![(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2959662.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)

![5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2959664.png)